6-bromo-4-chloro-8-fluoroquinazoline
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Overview
Description
6-bromo-4-chloro-8-fluoroquinazoline is a chemical compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-8-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-bromo-4-chloro-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of quinazoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinazoline: Another quinazoline derivative with a fluorine atom at the 6-position.
4-chloroquinazoline: A quinazoline derivative with a chlorine atom at the 4-position.
8-bromoquinazoline: A quinazoline derivative with a bromine atom at the 8-position.
Uniqueness
6-bromo-4-chloro-8-fluoroquinazoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinazoline ring. This unique combination of halogens can lead to distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1565583-08-5 |
---|---|
Molecular Formula |
C8H3BrClFN2 |
Molecular Weight |
261.5 |
Purity |
95 |
Origin of Product |
United States |
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